Leucomycin V Exhibits Lower CYP3A4 Inhibitory Potency Compared to Rokitamycin and Erythromycin
In a comparative in vitro study using human liver microsomes, Leucomycin V demonstrated significantly weaker inhibition of CYP3A4-mediated triazolam α-hydroxylation compared to its parent compound rokitamycin and the reference macrolide erythromycin. This lower inhibitory potency suggests a reduced potential for CYP3A4-mediated drug-drug interactions [1].
| Evidence Dimension | CYP3A4 Inhibition (Triazolam α-hydroxylation) |
|---|---|
| Target Compound Data | IC50 = 40 µM (Ki not reported) |
| Comparator Or Baseline | Rokitamycin: IC50 = 5.8 µM (Ki = 2.0 µM); Erythromycin: IC50 = 33 µM (Ki = 20 µM); Clarithromycin: IC50 = 56 µM (Ki = 43 µM) |
| Quantified Difference | Leucomycin V IC50 is 6.9-fold higher than rokitamycin and 1.2-fold higher than erythromycin |
| Conditions | Human liver microsomes, in vitro enzyme inhibition assay |
Why This Matters
For researchers studying macrolide metabolism or drug interaction potential, Leucomycin V provides a reference standard with a distinct CYP3A4 inhibition profile that differs from parent macrolides.
- [1] Zhao, X.J., Koyama, E., Ishizaki, T. An in vitro study on the metabolism and possible drug interactions of rokitamycin, a macrolide antibiotic, using human liver microsomes. Drug Metab Dispos. 1999 Jul;27(7):776-85. View Source
